Cas no 1334509-86-2 (Fmoc-Trp(Me)-OH)

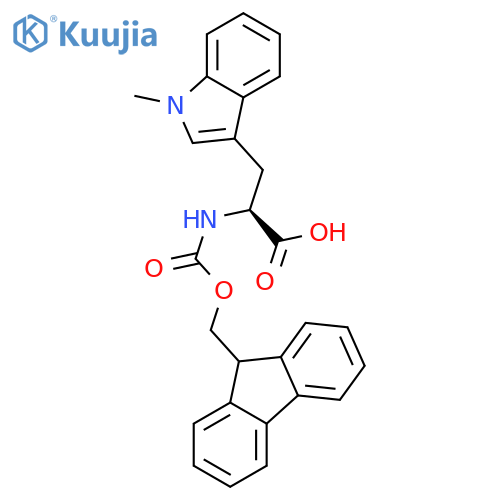

Fmoc-Trp(Me)-OH structure

商品名:Fmoc-Trp(Me)-OH

CAS番号:1334509-86-2

MF:C27H24N2O4

メガワット:440.490467071533

MDL:MFCD02684512

CID:1011283

PubChem ID:53832785

Fmoc-Trp(Me)-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-Trp(Me)-OH

- Fmoc-Trp(1-Me)-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-tryptophan

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

-

- MDL: MFCD02684512

- インチ: InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1

- InChIKey: GDPXIUSEXJJUGT-DEOSSOPVSA-N

- ほほえんだ: CN1C=C(C2=CC=CC=C21)C[C@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 440.173607g/mol

- ひょうめんでんか: 0

- XLogP3: 4.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 7

- どういたいしつりょう: 440.173607g/mol

- 単一同位体質量: 440.173607g/mol

- 水素結合トポロジー分子極性表面積: 80.6Ų

- 重原子数: 33

- 複雑さ: 692

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),

- PSA: 80.56

Fmoc-Trp(Me)-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

Fmoc-Trp(Me)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM268010-5g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95% | 5g |

$102 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0995842-5g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95% | 5g |

$1200 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1048001-5g |

(S)-2-(((9H-fluoren-9-yl)Methoxy)carbonylaMino)-3-(1-Methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 98% | 5g |

$130 | 2024-06-06 | |

| TRC | F472525-250mg |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-tryptophan |

1334509-86-2 | 250mg |

$ 201.00 | 2023-09-07 | ||

| Chemenu | CM268010-10g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95% | 10g |

$180 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1048001-10g |

(S)-2-(((9H-fluoren-9-yl)Methoxy)carbonylaMino)-3-(1-Methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 98% | 10g |

$190 | 2024-06-06 | |

| Enamine | EN300-1556739-2500mg |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95.0% | 2500mg |

$584.0 | 2023-09-25 | |

| Enamine | EN300-1556739-0.5g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95% | 0.5g |

$206.0 | 2023-07-10 | |

| Enamine | EN300-1556739-1.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95% | 1.0g |

$264.0 | 2023-07-10 | |

| Enamine | EN300-1556739-2.5g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |

1334509-86-2 | 95% | 2.5g |

$584.0 | 2023-07-10 |

Fmoc-Trp(Me)-OH 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1334509-86-2 (Fmoc-Trp(Me)-OH) 関連製品

- 2280-01-5(N-Acetyl-D-tryptophan)

- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)

- 54-12-6(tryptophan)

- 87-32-1(N-Acetyl-tryptophan)

- 1161-13-3(Z-Phe-OH)

- 1164-16-5(Z-Tyr-OH)

- 2279-15-4(Nα-Cbz-D-tryptophan)

- 144701-22-4(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)

- 35737-15-6(Nα-Fmoc-L-tryptophan)

- 86123-11-7((2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1334509-86-2)Fmoc-Trp(Me)-OH

清らかである:99%

はかる:0.25g

価格 ($):448.0